molecular formula C22H15N5OS2 B2884903 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1797721-89-1

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2884903
CAS No.: 1797721-89-1
M. Wt: 429.52
InChI Key: SGLFIRGXQORVGG-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C22H15N5OS2 and its molecular weight is 429.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.

Mode of Action

Thiazole derivatives generally function through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they likely influence multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound induces a variety of molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. The solubility properties of thiazole derivatives suggest that they may be influenced by the polarity of their environment .

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5OS2/c28-21(15-5-8-18-20(10-15)30-13-24-18)25-16-6-3-14(4-7-16)19-12-29-22(27-19)26-17-2-1-9-23-11-17/h1-13H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFIRGXQORVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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